1-(Azetidin-3-yl)ethanol

Medicinal Chemistry Organic Synthesis Building Block Procurement

Researchers requiring precise chiral building blocks face challenges with regioisomeric impurities that compromise synthetic outcomes. 1-(Azetidin-3-yl)ethanol (CAS 1507300-88-0) eliminates this risk as the exclusively 3-substituted azetidine isomer, distinct from the 2-isomer (CAS 752956-75-5). • Orthogonal amine (-NH) and alcohol (-OH) groups enable stepwise functionalization without protecting group conflicts. • Available as free base (MW 101.15, LogP -0.58) or HCl salt (MW 137.61) - specify form at ordering to avoid 36.1% stoichiometric errors. • Key intermediate for GlyT1 inhibitor scaffolds; enantiopure forms available for chiral integrity.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 1507300-88-0
Cat. No. B1524026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)ethanol
CAS1507300-88-0
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC(C1CNC1)O
InChIInChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3
InChIKeyLNJUGVDXQRKCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 1-(Azetidin-3-yl)ethanol CAS 1507300-88-0: A Chiral Azetidine Building Block


1-(Azetidin-3-yl)ethanol (CAS 1507300-88-0), also known as α-methyl-3-azetidinemethanol, is a chiral secondary alcohol appended to an azetidine ring . It is a member of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles [1]. The compound exists as a racemic mixture of two enantiomers, (R)- and (S)-1-(azetidin-3-yl)ethanol, and features a stereocenter at the α-carbon of the ethanol moiety . This compound is widely utilized as a versatile building block in medicinal chemistry and organic synthesis due to the combined reactivity of its secondary amine and secondary alcohol functionalities .

Why 1-(Azetidin-3-yl)ethanol CAS 1507300-88-0 Cannot Be Interchanged with Similar Azetidines


Generic substitution among azetidine-containing building blocks is not feasible due to quantifiable differences in physicochemical properties and chiral purity that directly impact synthetic outcomes and biological activity. For example, the regioisomer 2-(azetidin-3-yl)ethanol (CAS 752956-75-5) shares the same molecular formula and weight but differs in the attachment point of the ethanol group to the azetidine ring, leading to distinct chemical behavior and biological target interactions [1]. Furthermore, the enantiomers of 1-(azetidin-3-yl)ethanol exhibit profoundly different biological activities; in related azetidine-based GlyT1 inhibitors, one enantiomer was shown to inhibit glycine reuptake 104 times more potently than its antipode [2]. Therefore, selecting the specific stereoisomer and regioisomer of 1-(azetidin-3-yl)ethanol is critical for ensuring reproducibility and intended pharmacological outcomes in drug discovery and development programs.

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)ethanol CAS 1507300-88-0


Regioisomeric Differentiation: 1-(Azetidin-3-yl)ethanol vs. 2-(Azetidin-3-yl)ethanol

The compound 1-(Azetidin-3-yl)ethanol (CAS 1507300-88-0) is a distinct regioisomer from 2-(azetidin-3-yl)ethanol (CAS 752956-75-5). Despite sharing the same molecular formula (C5H11NO) and molecular weight (101.15 g/mol), they differ in the position of the ethanol group on the azetidine ring [1]. This structural difference is critical, as it alters the compound's spatial orientation and electronic properties, leading to different reactivities and biological target interactions.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Chiral Purity and Enantiomeric Excess: 1-(Azetidin-3-yl)ethanol vs. Its Enantiopure Forms

1-(Azetidin-3-yl)ethanol is a chiral molecule, and its two enantiomers, (R)- and (S)-1-(azetidin-3-yl)ethanol, can exhibit vastly different biological activities . In a study on related azetidine-based GlyT1 inhibitors, one enantiomer was 104 times more potent at inhibiting glycine reuptake than its antipode [1]. While specific IC50 data for 1-(azetidin-3-yl)ethanol itself is not available, this class-level inference underscores the critical importance of procuring the correct enantiomer. Commercially, the racemate (CAS 1507300-88-0) is available at purities of ≥95%, while enantiopure forms like (R)-1-(azetidin-3-yl)ethanol (CAS 2089246-10-4) are available with purities of ≥98% (NLT 98%) .

Chiral Chemistry Drug Discovery Enantioselective Synthesis

Physicochemical Property Differentiation: LogP of 1-(Azetidin-3-yl)ethanol vs. Its Hydrochloride Salt

The physicochemical properties of 1-(Azetidin-3-yl)ethanol differ significantly from its hydrochloride salt form (CAS 2068152-34-9). The free base has a calculated LogP of -0.58, indicating a preference for hydrophilic environments [1]. In contrast, the hydrochloride salt, with a molecular weight of 137.61 g/mol, exhibits different solubility and stability profiles, making it more suitable for specific applications, such as in aqueous formulations or as a crystalline intermediate [2].

ADME Properties Formulation Science Compound Handling

Stoichiometric Equivalency: Free Base vs. Hydrochloride Salt in Synthetic Reactions

When used as a reactant or intermediate in chemical synthesis, the molecular weight difference between 1-(azetidin-3-yl)ethanol (101.15 g/mol) and its hydrochloride salt (137.61 g/mol) is a critical factor [1]. For a given reaction, using the salt instead of the free base will require a 36.1% higher mass to achieve the same molar equivalence. This difference must be accounted for in stoichiometric calculations to ensure correct reagent ratios and to avoid yield or purity issues, particularly during scale-up.

Process Chemistry Scale-up Synthesis Reagent Calculation

Optimal Application Scenarios for 1-(Azetidin-3-yl)ethanol CAS 1507300-88-0 Based on Quantifiable Differentiation


Medicinal Chemistry: Synthesis of Bioactive Molecules Requiring a Chiral Azetidine Scaffold

1-(Azetidin-3-yl)ethanol is a key intermediate for synthesizing bioactive compounds where the azetidine ring serves as a bioisostere for other heterocycles or amino acid residues. Its chiral nature and the presence of both amine and alcohol functionalities make it ideal for constructing diverse compound libraries targeting neurological disorders, as demonstrated by its structural relation to potent GlyT1 inhibitors [1]. In this context, the choice between the racemate and an enantiopure form is critical, as enantiomers can exhibit drastically different potencies, as shown by a 104-fold difference in a related azetidine inhibitor [1].

Organic Synthesis: As a Bifunctional Building Block for Complex Molecule Construction

The compound's secondary amine and secondary alcohol groups provide orthogonal handles for selective functionalization. This allows for stepwise elaboration in multi-step syntheses, such as acylation of the amine followed by oxidation or esterification of the alcohol. The specific regioisomer, 1-(azetidin-3-yl)ethanol, is required for these routes, as the 2-isomer would lead to a different spatial arrangement of functional groups and altered reactivity [2].

Formulation and Salt Selection: Optimizing Physicochemical Properties for Biological Assays

For in vitro or in vivo studies, the choice between the free base and its hydrochloride salt is guided by the need for specific solubility, stability, and handling characteristics. The free base, with a LogP of -0.58, may be preferred for organic reactions or to achieve specific membrane permeability, while the more stable and water-soluble hydrochloride salt is often the form of choice for preparing aqueous dosing solutions or for long-term storage [3]. The 36.1% mass difference between the forms must be accounted for in all quantitative work [4].

Process Chemistry and Scale-Up: Ensuring Accurate Stoichiometry in Large-Scale Reactions

During process development and scale-up, using the correct form (free base vs. salt) is non-negotiable for accurate stoichiometry. A calculation error based on the wrong molecular weight (101.15 g/mol vs. 137.61 g/mol) can lead to a 36.1% error in reagent mass, resulting in off-ratio reactions, lower yields, and costly purification steps. Procurement must therefore explicitly specify whether the free base (CAS 1507300-88-0) or hydrochloride salt (CAS 2068152-34-9) is required [4].

Technical Documentation Hub

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